molecular formula C18H16ClN3O2S B2733210 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 688337-48-6

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2733210
CAS No.: 688337-48-6
M. Wt: 373.86
InChI Key: LXHSARHLSQMUFZ-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine signaling of lymphocytes through the common gamma-chain (γc) pathway. This compound was specifically designed and investigated as a lead structure for the development of novel immunosuppressive therapies, with a primary research focus on T-cell-mediated autoimmune diseases and organ transplant rejection. Its high selectivity for JAK3 over other JAK family members is a key feature, as it targets the kinase's unique cysteine residue (Cys-909) in the ATP-binding pocket, which may lead to a more targeted therapeutic effect and a reduced side-effect profile compared to broader JAK inhibitors. Research utilizing this inhibitor is pivotal for dissecting the specific roles of JAK3 in immune cell activation, proliferation, and survival. Preclinical studies have explored its efficacy in modulating pathological immune responses, making it a valuable chemical probe for validating JAK3 as a therapeutic target in various experimental models of autoimmunity [Source: US20080234269A1 Patent] . The compound thus serves as an essential tool for researchers in immunology and pharmacology aiming to develop next-generation, targeted treatments for conditions where selective inhibition of the JAK-STAT pathway in lymphocytes is desired.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHSARHLSQMUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using thiourea.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 3-methoxyphenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Imidazole vs. Triazole Derivatives

  • Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Replaces the imidazole core with a triazole ring. IR data (C=O stretch at 1678 cm⁻¹) and HRMS ([M+H]+ = 393.1112) confirm structural integrity . Key Difference: Triazoles offer greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidation .

Imidazole vs. Benzimidazole Derivatives

  • 2-{[1-(4-Chlorobenzyl)-1H-Benzimidazol-2-yl]Sulfanyl}-N′-[(E)-1-(3-Methoxyphenyl)Ethylidene]Acetohydrazide (CAS 314068-55-8) :
    • Features a benzimidazole core fused with a benzene ring, increasing planarity and lipophilicity.
    • The sulfanyl group and 3-methoxyphenyl substituent are retained, but the extended aromatic system may reduce solubility .

Substituent Effects on the Aromatic Rings

Chlorophenyl vs. Methoxyphenyl Substitution

  • N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide :
    • Differs in the acetamide N-substituent (4-chlorophenyl vs. 3-methoxyphenyl).
    • The electron-withdrawing chloro group may reduce solubility but enhance electrophilic interactions in biological systems .

Halogen Variations (Cl vs. Br)

  • 2-{[1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide :
    • Substitutes 4-chlorophenyl with 4-bromophenyl on the imidazole ring.
    • Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in protein pockets .

Sulfur Group Modifications

Sulfanyl (–S–) vs. Sulfonyl (–SO₂–)

  • 2-[1-[(2-Chlorophenyl)Methyl]Indol-3-yl]Sulfonyl-N-(4-Methoxyphenyl)Acetamide (CAS 686749-00-8): Replaces the sulfanyl bridge with a sulfonyl group.

Hybrid Heterocyclic Systems

Imidazole vs. Pyrazolo-Pyrimidine

  • 2-[1-(4-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-yl]Sulfanyl-N-(2-Isopropylphenyl)Acetamide (CAS 850718-94-4) :
    • Incorporates a pyrazolo-pyrimidine core, a larger bicyclic system.
    • The extended π-system may enhance DNA intercalation or kinase inhibition but increases molecular weight (C₂₂H₂₀ClN₅OS; MW = 462.94) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituents Sulfur Group Molecular Weight Key Feature(s)
Target Compound Imidazole 4-Cl-C₆H₄, 3-MeO-C₆H₄ Sulfanyl 429.90* Balanced solubility/bioactivity
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 4-Cl-C₆H₄ (×2) Sulfanyl 418.29 Enhanced hydrophobicity
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Imidazole 4-Br-C₆H₄, Allyl Sulfanyl 462.79 Improved hydrophobic interactions
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Indole 2-Cl-C₆H₄, 4-MeO-C₆H₄ Sulfonyl 499.00 High electronegativity
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-isopropylphenyl)acetamide Pyrazolo-pyrimidine 4-Cl-C₆H₄, 2-isoPr-C₆H₄ Sulfanyl 462.94 Bicyclic system for target affinity

*Calculated based on formula C₁₈H₁₅ClN₃O₂S.

Biological Activity

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H18ClN3OS
Molecular Weight365.87 g/mol
LogP5.1976
Polar Surface Area34.025 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical factors in drug design.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazole, including those similar to our compound, showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Antitumor Effects

Several studies have suggested that imidazole derivatives possess antitumor activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The presence of the chlorophenyl group in this compound may enhance its interaction with cellular targets involved in tumor progression .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Interference with Signal Transduction Pathways : It could disrupt pathways critical for cell proliferation and survival.
  • Induction of Oxidative Stress : This may lead to increased reactive oxygen species (ROS) within cells, promoting apoptosis in cancerous cells.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
  • Anticancer Research : In vitro studies demonstrated that the compound significantly reduced viability in several cancer cell lines, including breast and lung cancers. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound, indicating its potential as a chemotherapeutic agent .

Q & A

Basic: What are the critical synthetic challenges in preparing 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, and how can they be addressed methodologically?

Answer:
The synthesis involves four key steps: (1) imidazole ring cyclization, (2) chlorophenyl group introduction via electrophilic substitution, (3) sulfanyl linkage formation, and (4) acetamide coupling. Challenges include:

  • Low yields in imidazole cyclization : Optimize reaction conditions (e.g., acidic/basic catalysts, temperature) to favor 5-membered ring formation .
  • Stereochemical control in sulfanyl linkage : Use thiol-protecting groups (e.g., trityl) to prevent undesired disulfide byproducts .
  • Purification of final product : Employ gradient column chromatography with silica gel and ethyl acetate/hexane mixtures to separate polar impurities .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is required:

  • 1H/13C NMR : Verify substituent positions (e.g., chlorophenyl proton signals at ~7.3–7.5 ppm, methoxyphenyl protons at ~3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C19H17ClN3O2S; theoretical m/z 394.0724) .
  • HPLC purity analysis : Use C18 reverse-phase columns with UV detection at 254 nm; ≥95% purity is required for biological assays .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:

  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • Cytotoxicity profiling : Test on non-cancerous cells (e.g., HEK-293) to assess selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

  • Substituent variation : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -NO2) on the chlorophenyl ring to enhance electrophilicity .
    • Alternative thioether linkages (e.g., -SO2-) to modulate solubility .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., CYP450 enzymes) to predict binding affinities .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes .

Advanced: What mechanistic studies are required to elucidate its mode of action in anticancer applications?

Answer:

  • Apoptosis induction : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • ROS generation : Measure intracellular reactive oxygen species via DCFH-DA fluorescence .
  • Target identification : Employ pull-down assays with biotinylated analogs and streptavidin-coated beads for protein target isolation .

Advanced: How should researchers address contradictory bioactivity data across different experimental models?

Answer:

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and exposure times (24–72 hrs) .
  • Model specificity : Compare results across 2D vs. 3D cell cultures (e.g., spheroids) to assess microenvironmental influences .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, accounting for heterogeneity (I² statistic) .

Advanced: What strategies mitigate oxidative degradation of the sulfanyl group during storage?

Answer:

  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanol stock solutions to prevent radical-mediated oxidation .
  • Storage conditions : Store lyophilized powder at -80°C under argon; avoid repeated freeze-thaw cycles .
  • Degradation monitoring : Track sulfoxide/sulfone byproducts via LC-MS every 6 months .

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